molecular formula C15H12I3NO4 B12947126 (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid

Cat. No.: B12947126
M. Wt: 651.97 g/mol
InChI Key: HZCBWYNLGPIQRK-XXOGGYJESA-N
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Description

3,3’,5’-Triiodo-L-thyronine-13C6 solution is a certified reference material used in various scientific applications. The 13C6 labeling indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5’-Triiodo-L-thyronine-13C6 involves multiple steps, starting from the iodination of L-tyrosine. The process typically includes the following steps :

    Iodination: L-tyrosine is iodinated to form 3,5-diiodo-L-tyrosine.

    Coupling: The iodinated tyrosine is then coupled with another iodinated phenol derivative.

    Labeling: The final step involves the incorporation of the 13C6 label, which is achieved through specific chemical reactions that replace six carbon atoms with carbon-13.

Industrial Production Methods

Industrial production of 3,3’,5’-Triiodo-L-thyronine-13C6 solution involves large-scale synthesis using automated systems to ensure high purity and consistency. The compound is typically dissolved in methanol with 0.1N NH3 to create a stable solution suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3’,5’-Triiodo-L-thyronine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, which are useful in studying the metabolic pathways and biological activities of thyroid hormones .

Scientific Research Applications

3,3’,5’-Triiodo-L-thyronine-13C6 solution has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5’-Triiodo-L-thyronine-13C6 involves its interaction with thyroid hormone receptors in the cell nucleus. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This regulation affects various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Similar Compounds

    3,3’,5’-Triiodo-L-thyronine (T3): The non-labeled form of the compound.

    L-Thyroxine (T4): Another thyroid hormone with four iodine atoms.

    3,3’,5’-Triiodo-L-thyronine sodium salt: A sodium salt form of T3.

    Reverse T3 (3,3’,5’-Triiodo-L-thyronine): An inactive form of T3.

Uniqueness

The uniqueness of 3,3’,5’-Triiodo-L-thyronine-13C6 lies in its 13C6 labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .

Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

651.97 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1

InChI Key

HZCBWYNLGPIQRK-XXOGGYJESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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